molecular formula C13H23NO3 B13569436 Tert-butyl 8-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate

Tert-butyl 8-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B13569436
M. Wt: 241.33 g/mol
InChI Key: QAANQHXWVIMPRQ-UHFFFAOYSA-N
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Description

Tert-butyl 8-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate is a valuable spirocyclic building block in medicinal chemistry for the structure-guided design of novel therapeutic agents. This Boc-protected scaffold is engineered to provide improved physicochemical properties and reduced conformational flexibility, enabling researchers to access underexplored chemical space in drug discovery programs . Spirocyclic compounds containing the 6-azaspiro[3.5]nonane core have been strategically employed in the development of potent inhibitors targeting viral proteases, such as the SARS-CoV-2 3C-like protease (3CLpro), a pivotal enzyme for viral replication . The rigid spiroarchitecture serves as a key structural element to probe and engage specific sub-pockets within enzyme active sites, optimizing binding interactions and inhibitory potency . Furthermore, this hydroxy-functionalized intermediate is a versatile precursor for synthesizing proteolysis targeting chimeras (PROTACs), facilitating the exploration of novel therapeutic strategies through targeted protein degradation . For Research Use Only. Not for human or diagnostic use.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 8-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-10(15)7-13(9-14)5-4-6-13/h10,15H,4-9H2,1-3H3

InChI Key

QAANQHXWVIMPRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC2(C1)CCC2)O

Origin of Product

United States

Preparation Methods

Preparation via Spirocyclic Precursors and Protection

One documented approach involves starting from spirocyclic ketone or nitrile precursors, followed by ring closure and functional group transformations. A notable method adapted from related azaspiro compounds includes:

Step Reaction Description Reagents & Conditions Outcome / Intermediate
1 Formation of spirocyclic nitrile from 1,4-dioxaspiro[4.5]decane-8-one p-Methylsulfonylmethylisocyanide, potassium tert-butoxide, glycol dimethyl ether/ethanol solvent, 0–20 °C 1,4-Dioxaspiro[4.5]decane-8-carbonitrile
2 Alkylation with 1-bromo-2-chloroethane under lithium diisopropylamide (LDA) Toluene, 0–20 °C, 12.5 hours 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
3 Catalytic hydrogenation and cyclization, followed by reaction with tert-butyl dicarbonate Methanol, 50 °C, 6 hours, Raney nickel catalyst tert-Butyl-1,4-dioxa-10-aza-dispiro[4.2.4.8.2.5]tetradecane-10-carboxylate
4 Deprotection with pyridinium p-toluenesulfonate Acetone/water mixture, 70 °C, 15 hours tert-Butyl 8-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate

This four-step synthetic route is documented to provide a practical and scalable method with an overall yield around 55% in the final deprotection step.

Key Reaction Conditions and Notes

  • Solvent Selection: Polar aprotic solvents like tetrahydrofuran (THF), toluene, and methanol are commonly employed to optimize reaction rates and selectivity.
  • Temperature Control: Low to moderate temperatures (0–70 °C) are maintained to minimize side reactions and decomposition.
  • Catalysts: Raney nickel is effective for hydrogenation and cyclization steps.
  • Protection/Deprotection: Use of tert-butyl dicarbonate (Boc2O) for carbamate protection and pyridinium p-toluenesulfonate for deprotection ensures functional group stability during synthesis.

Alternative Synthetic Approaches

Other patent literature describes related azaspiro compounds prepared via:

  • Reduction of azide intermediates with palladium on carbon catalysts
  • Use of carbodiimide coupling agents (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) for amide bond formation
  • Multi-step transformations involving zinc powder reduction, sodium borohydride treatment, and mesylation followed by azide substitution.

While these methods are more complex, they provide flexibility in modifying the azaspiro scaffold and functional groups, potentially applicable to the synthesis of this compound derivatives.

Analytical Data and Research Findings

Spectroscopic Characterization

The final compound is typically characterized by:

  • [^1H NMR (400 MHz, CDCl3)](pplx://action/followup): Multiplets corresponding to the spirocyclic methylene protons (3.4–3.2 ppm, 2.3–2.2 ppm), broad triplets for methylene groups adjacent to nitrogen, and a singlet for the tert-butyl group at approximately 1.4 ppm.
  • Mass Spectrometry: Molecular ion peak consistent with the molecular weight of C13H23NO3.
  • Purity: Confirmed by HPLC with C18 columns, typically exceeding 97%.

Yield and Purity Considerations

Step Yield (%) Notes
Step 1 (Nitrile formation) ~75 Controlled temperature and solvent critical
Step 2 (Alkylation) ~70 Extended reaction time (12.5 h) at 0–20 °C
Step 3 (Hydrogenation + Boc protection) ~80 Raney nickel catalyst efficiency important
Step 4 (Deprotection) ~55 Pyridinium p-toluenesulfonate used; longer reaction time improves yield

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions to convert the carboxylate group to an alcohol. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium azide (NaN3) can be used for azide substitution.

Common Reagents and Conditions

    Oxidation: PCC, CrO3, OsO4, NaIO4

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: NaN3, halogenating agents

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Azides, halides

Scientific Research Applications

Tert-butyl 8-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules with spirocyclic structures.

    Biology: The compound is used in the development of bioactive molecules and probes for studying biological pathways.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 8-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the spirocyclic structure can enhance binding affinity and selectivity. The compound may act as an enzyme inhibitor or receptor modulator, affecting various cellular processes.

Comparison with Similar Compounds

Functional Group Modifications

  • Hydroxyl vs. Fluoro Substitution: tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate (CAS N/A): Replaces the hydroxyl group with two fluorine atoms at position 6. Fluorination increases lipophilicity and metabolic stability, making it suitable for CNS-targeting drugs. Purity: 95%; price: $670 . tert-Butyl trans-2-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate (CAS 2763887-67-6): Hydroxyl group at position 2 instead of 7.

Heteroatom Variations

  • Diaza vs. Aza Systems: tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate (CAS 885272-17-3): Incorporates an additional nitrogen atom (2,6-diaza), increasing basicity and hydrogen-bonding capacity. Molecular weight: 226.32; storage: 2–8°C . tert-Butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1272412-68-6): Substitutes a nitrogen with an oxygen atom (1-oxa), altering electronic properties and solubility. Molecular weight: 227.30; storage: 2–8°C .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Purity Key Features
Tert-butyl 8-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate N/A C13H23NO3 241.33 N/A Hydroxyl at 8-position, Boc-protected
tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate N/A C12H18F2N2O2 272.28 95% Difluoro substitution, enhanced lipophilicity
tert-Butyl 8-amino-6-azaspiro[3.5]nonane-6-carboxylate 2137785-66-9 C12H22N2O2 226.32 N/A Amino group for nucleophilic reactions
tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate 1359704-84-9 C12H19NO3 225.28 97% Oxo group increases electrophilicity

Stability and Handling

  • Storage : Most derivatives (e.g., CAS 885272-17-3, 1272412-68-6) require storage at 2–8°C in sealed, dry conditions to prevent Boc-group hydrolysis .
  • Hazard Profiles: While tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate (CAS 885272-17-3) carries warnings for skin/eye irritation (H315, H319), the hydroxylated parent compound lacks explicit hazard data .

Biological Activity

Tert-butyl 8-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C13H23NO3
  • Molar Mass : 241.33 g/mol
  • CAS Number : 2287279-72-3

Research indicates that compounds related to the azaspiro[3.5]nonane structure exhibit significant interactions with various biochemical pathways. Specifically, this compound has been noted for its ability to modulate the activity of chemokine receptors, particularly CCR3 and CCR5, which are implicated in inflammatory responses and viral infections such as HIV/AIDS .

Biological Activity

  • Anti-inflammatory Effects : The compound has shown promise in regulating inflammation through its interaction with chemokine receptors. Inflammatory diseases often involve these receptors, and modulation can lead to therapeutic benefits .
  • Antiviral Properties : By targeting CCR5, this compound may inhibit the entry of HIV into host cells, presenting a potential avenue for HIV treatment .
  • Immunomodulatory Effects : The compound's ability to influence immune responses makes it a candidate for further research in immunotherapy applications .

Study on Chemokine Receptor Modulation

A study highlighted the efficacy of azaspiro compounds in modulating chemokine receptor activity. The results indicated that this compound significantly reduced the secretion of pro-inflammatory cytokines in vitro, supporting its potential use as an anti-inflammatory agent .

Synthesis and Derivative Development

The synthesis of this compound has been documented as a pharmaceutical intermediate with high market potential. Researchers have focused on creating derivatives that can enhance its biological activity and specificity towards target receptors .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryModulates chemokine receptors, reducing cytokine release
AntiviralInhibits HIV entry via CCR5 modulation
ImmunomodulatoryInfluences immune responses

Q & A

Q. What are the recommended methods for synthesizing Tert-butyl 8-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate?

Synthesis typically involves multi-step organic reactions, including cyclization to form the spiro ring system, functional group transformations (e.g., hydroxyl group introduction), and protection/deprotection steps (e.g., tert-butyl ester formation). Key intermediates, such as tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate, may be reduced to introduce the hydroxyl group . Purification is achieved via column chromatography, and yields are optimized by controlling reaction temperatures and stoichiometric ratios. Analytical techniques like NMR and HPLC verify intermediate and final product purity .

Q. How can the structural conformation of this compound be confirmed experimentally?

  • X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for small-molecule refinement. The spirocyclic structure and hydrogen bonding patterns can be resolved using high-resolution crystallographic data .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify characteristic peaks (e.g., tert-butyl singlet at ~1.4 ppm, hydroxyl proton exchange broadening). 2D NMR (COSY, HSQC) confirms connectivity in the azaspiro framework .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C13_{13}H23_{23}NO3_3) .

Q. What are the optimal storage conditions to ensure compound stability?

The compound should be stored in a sealed container under inert gas (N2_2 or Ar) at 2–8°C to prevent hydrolysis of the tert-butyl ester or oxidation of the hydroxyl group. Long-term stability studies recommend periodic purity checks via HPLC .

Advanced Research Questions

Q. How can discrepancies in NMR data for spirocyclic compounds be resolved?

Contradictions may arise from dynamic conformational changes or solvent effects. Strategies include:

  • Variable-temperature NMR to assess rotational barriers in the spiro system.
  • Solvent screening (e.g., DMSO-d6_6 vs. CDCl3_3) to identify hydrogen bonding interactions that shift proton signals .
  • Computational modeling (DFT) to predict 1^1H/13^13C chemical shifts and compare with experimental data .

Q. What role do hydrogen bonds play in the crystal packing of this compound?

Graph set analysis (as per Etter’s formalism) can classify hydrogen bond motifs (e.g., chains, rings). The hydroxyl group often acts as a donor, forming O–H⋯O or O–H⋯N interactions with adjacent molecules. These interactions influence melting points, solubility, and polymorphic behavior .

Q. How can in vitro assays evaluate the compound’s biological activity?

  • Antimicrobial assays : Broth microdilution tests (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Neuropharmacological studies : Radioligand binding assays (e.g., dopamine/serotonin receptors) or behavioral models (e.g., forced swim test for antidepressant activity) .
  • Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Q. What strategies improve synthetic yield in multi-step routes?

  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance step efficiency .
  • Protecting group selection : Acid-labile tert-butyl esters simplify deprotection without side reactions .
  • Process analytics : Real-time monitoring (e.g., in situ IR) identifies reaction endpoints and minimizes byproducts .

Methodological Notes

  • Contradictory data : Cross-validate structural assignments using complementary techniques (e.g., X-ray + NMR) .
  • Purity thresholds : HPLC purity ≥95% is recommended for biological testing to avoid interference from impurities .
  • Safety protocols : Use PPE (gloves, respirators) and fume hoods during synthesis, as azaspiro compounds may exhibit acute toxicity (H302/H315) .

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